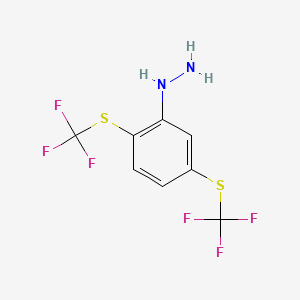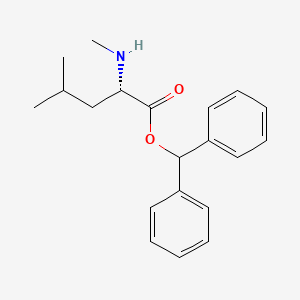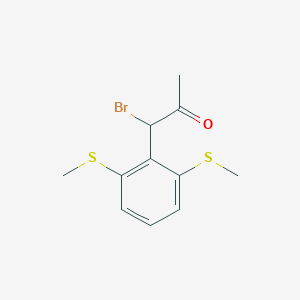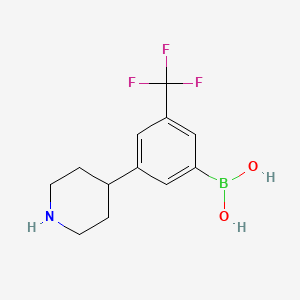
3-(4-Methoxyphenyl)-4-methylidene-3-phenyl-1,2-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- is an organic compound that belongs to the class of cyclic peroxides These compounds are characterized by the presence of a peroxide group within a ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- typically involves the reaction of appropriate aryl aldehydes with peroxides under controlled conditions. One common method involves the use of singlet molecular oxygen generated from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of a base such as potassium hydroxide . This method allows for efficient oxidative decarboxylation of arylacetic acids and esters, leading to the formation of the desired dioxolane compound.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones when reacted with appropriate oxidizing agents.
Reduction: Reduction reactions can convert the peroxide group into hydroxyl groups.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Singlet molecular oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to form reactive oxygen species.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative stress and potential cell damage. The compound’s ability to generate ROS makes it a valuable tool in studying oxidative processes and developing oxidative stress-related therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dioxanes: Similar cyclic peroxides with a six-membered ring structure.
1,2,4-Trioxanes: Compounds with three oxygen atoms in a six-membered ring.
1,2,4-Trioxolanes: Ozonides with three oxygen atoms in a five-membered ring.
Uniqueness
1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups
Propriétés
Numéro CAS |
101810-64-4 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-4-methylidene-3-phenyldioxolane |
InChI |
InChI=1S/C17H16O3/c1-13-12-19-20-17(13,14-6-4-3-5-7-14)15-8-10-16(18-2)11-9-15/h3-11H,1,12H2,2H3 |
Clé InChI |
WEUDBDZPKLPKEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2(C(=C)COO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(10R,13R)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14072124.png)
